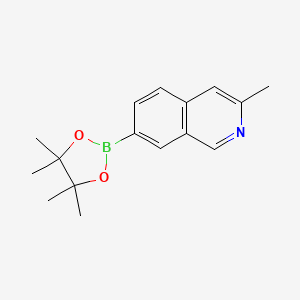
Methyl 3-(tert-butyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tert-butyl)picolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound features a methyl ester group attached to the 3-position of the picolinic acid ring, with a tert-butyl group at the same position. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)picolinate typically involves the esterification of 3-(tert-butyl)picolinic acid. One common method is the reaction of 3-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(tert-butyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The picolinic acid ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the picolinic acid ring.
Applications De Recherche Scientifique
Methyl 3-(tert-butyl)picolinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its picolinic acid moiety is known to interact with metal ions, making it useful in metalloprotein research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: this compound can be used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of Methyl 3-(tert-butyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The picolinic acid moiety can chelate metal ions, influencing the activity of metalloproteins. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(tert-butyl)benzoate: Similar in structure but with a benzoic acid core instead of picolinic acid.
Methyl 3-(tert-butyl)nicotinate: Contains a nicotinic acid core, differing in the position of the nitrogen atom on the ring.
Methyl 3-(tert-butyl)isonicotinate: Another isomer with the nitrogen atom in a different position on the ring.
Uniqueness
Methyl 3-(tert-butyl)picolinate is unique due to the presence of the picolinic acid core, which provides distinct chemical properties and reactivity. The tert-butyl group adds steric hindrance, influencing the compound’s interactions and stability. This combination of features makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-5-7-12-9(8)10(13)14-4/h5-7H,1-4H3 |
Clé InChI |
PHWLQFDUNVMAAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)









![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)



